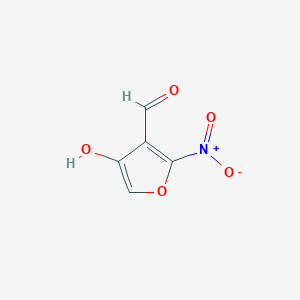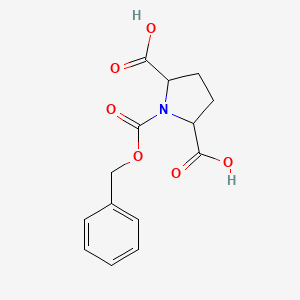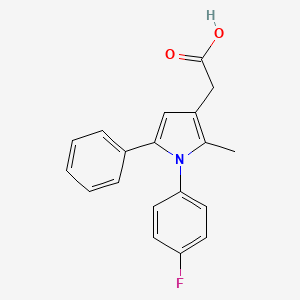
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- is a complex organic compound that belongs to the pyrrole family This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom The compound also features a 4-fluorophenyl group, a 2-methyl group, and a 5-phenyl group attached to the pyrrole ring
准备方法
The synthesis of 1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Introduction of Substituents: The 4-fluorophenyl, 2-methyl, and 5-phenyl groups can be introduced through various substitution reactions. For example, the 4-fluorophenyl group can be added via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst.
Acetic Acid Functionalization: The acetic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
化学反应分析
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetic acid group may yield a carboxylic acid, while reduction of the carbonyl group may yield an alcohol.
科学研究应用
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It can serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research may focus on the compound’s potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties. Preclinical studies may investigate its efficacy and safety in animal models.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways and cellular processes, leading to the observed effects. For example, the compound may inhibit the activity of a specific enzyme, thereby reducing the production of a pro-inflammatory mediator.
相似化合物的比较
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- can be compared with other similar compounds, such as:
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl)-: This compound has a similar structure but differs in the position and number of methyl groups on the pyrrole ring.
1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2-methyl-5-phenyl-: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2,5-dimethyl-: This compound has an additional methyl group on the pyrrole ring, which may influence its steric and electronic properties.
The uniqueness of 1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
42779-94-2 |
|---|---|
分子式 |
C19H16FNO2 |
分子量 |
309.3 g/mol |
IUPAC 名称 |
2-[1-(4-fluorophenyl)-2-methyl-5-phenylpyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C19H16FNO2/c1-13-15(12-19(22)23)11-18(14-5-3-2-4-6-14)21(13)17-9-7-16(20)8-10-17/h2-11H,12H2,1H3,(H,22,23) |
InChI 键 |
ZZQPGNQRAUMMGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)
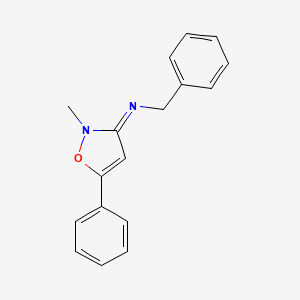
![4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-](/img/structure/B12890643.png)
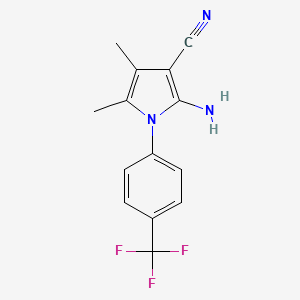

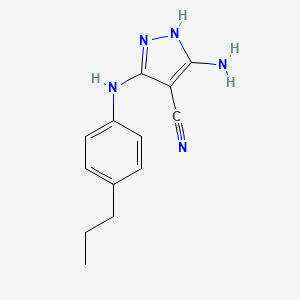
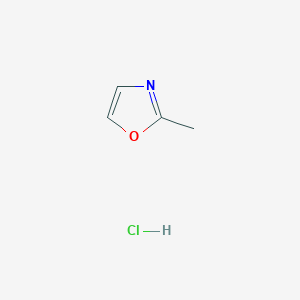
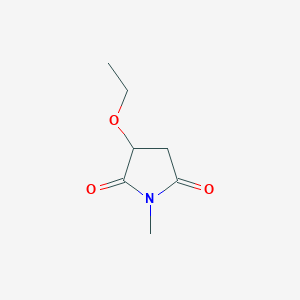
![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)

